Product packaging for 6-Isopropyl-4-methylpyridin-2-amine(Cat. No.:CAS No. 179555-17-0)

6-Isopropyl-4-methylpyridin-2-amine

Cat. No.: B068181
CAS No.: 179555-17-0
M. Wt: 150.22 g/mol
InChI Key: KWZJHWXZCUMXJX-UHFFFAOYSA-N
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Description

6-Isopropyl-4-methylpyridin-2-amine is a substituted pyridine derivative that serves as a crucial intermediate in advanced organic synthesis and medicinal chemistry. Its structure, featuring an amine group at the 2-position and alkyl substituents (isopropyl and methyl), imparts unique steric and electronic properties, making it a versatile scaffold for constructing heterocyclic compounds with potential biological activity. Researchers value this compound for its role in the development of novel pharmaceuticals, particularly as a precursor for kinase inhibitors, receptor antagonists, and other therapeutic agents, where it can act as a hydrogen bond donor and acceptor to modulate enzyme interactions. Additionally, it finds applications in material science, such as in the synthesis of functionalized polymers or as a ligand in coordination chemistry for catalytic systems. The mechanism of action in research settings often involves nucleophilic substitution reactions, where the amine group facilitates the formation of amide bonds or complex molecular architectures. High purity and stability ensure reliable performance in experimental workflows, supporting drug discovery and chemical biology studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B068181 6-Isopropyl-4-methylpyridin-2-amine CAS No. 179555-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6(2)8-4-7(3)5-9(10)11-8/h4-6H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZJHWXZCUMXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis

The synthesis of substituted 2-aminopyridines can be approached through several established methodologies in organic chemistry. While a specific, documented synthesis for 6-Isopropyl-4-methylpyridin-2-amine is not readily found, general methods for the preparation of analogous compounds provide a blueprint for its potential synthesis.

One common approach is the Chichibabin reaction, which involves the direct amination of the pyridine (B92270) ring using sodium amide. However, this reaction typically proceeds at the C2 and C6 positions and may lack regioselectivity for unsymmetrically substituted pyridines.

A more controlled approach involves the use of a pre-functionalized pyridine ring. For instance, a pyridine derivative bearing a leaving group, such as a halogen, at the 2-position can undergo nucleophilic aromatic substitution (SNAr) with an amine source. galchimia.com

Another versatile method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of a halopyridine with an amine. This method is known for its broad substrate scope and functional group tolerance.

Furthermore, the synthesis of related 6-substituted-4-methylpyridin-2-amines has been reported. For example, the synthesis of 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) involved the deprotection of a precursor molecule, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-fluoropropyl)-4-methylpyridine, using hydroxylamine (B1172632) hydrochloride. nih.gov This suggests a potential synthetic route starting from a suitably substituted pyridine precursor.

Physical and Chemical Properties

Specific experimental data on the physical and chemical properties of 6-Isopropyl-4-methylpyridin-2-amine are not widely reported. However, by examining the properties of structurally similar compounds, such as 2-amino-4-methylpyridine (B118599) and 2-amino-6-methylpyridine (B158447), we can infer some of its likely characteristics. It is anticipated to be a solid at room temperature with some solubility in organic solvents. The presence of the amino group and the pyridine (B92270) nitrogen allows for the formation of hydrogen bonds, which will influence its melting and boiling points.

Table 1: of Related Aminopyridine Derivatives

Property 2-Amino-4-methylpyridine 2-Amino-6-methylpyridine
Molecular Formula C₆H₈N₂ nih.gov C₆H₈N₂ nist.gov
Molecular Weight 108.14 g/mol nih.gov 108.14 g/mol nist.gov
Melting Point 96-99 °C bldpharm.com 44.5-45 °C bldpharm.com
Boiling Point 230 °C bldpharm.com Not available
Appearance Colorless solid bldpharm.com Not available
Solubility Soluble in water and alcohol chemicalbook.com Not available

| pKa | Not available | Not available |

This table presents data for related compounds to provide an estimation of the properties of this compound.

Derivatization Strategies and Functionalization of 6 Isopropyl 4 Methylpyridin 2 Amine

Functionalization at the Amino Group (N-Derivatization)

The primary amino group at the C2 position of the pyridine (B92270) ring is a key handle for a variety of chemical transformations, including acylation, alkylation, and the formation of various N-substituted derivatives.

The nucleophilic nature of the 2-amino group facilitates its reaction with electrophilic reagents. Acylation can be readily achieved through standard synthetic protocols, such as reaction with acyl halides or acid anhydrides. masterorganicchemistry.com This process leads to the formation of amide linkages. masterorganicchemistry.com

Alkylation of the amino group introduces alkyl substituents onto the nitrogen atom. N-alkylation, particularly N-methylation, is a known strategy in medicinal chemistry to enhance properties like proteolytic stability and membrane permeability by increasing lipophilicity. monash.edu The process can be carried out using various alkylating agents. Amide protection can enhance the acidity of the N-H bond, allowing for deprotonation and subsequent alkylation. monash.edu

A notable strategy for derivatization involves protecting the amino group, which also constitutes an N-alkylation or substitution. For instance, the amino group of a 2-amino-4-methylpyridine (B118599) precursor can be reacted with acetonylacetone (2,5-hexanedione) to form a 2,5-dimethyl-1H-pyrrol-1-yl protected amine. This protecting group can be removed later in the synthetic sequence under specific conditions, such as refluxing with hydroxylamine (B1172632) hydrochloride. nih.gov

The formation of amides is a direct consequence of the acylation reactions mentioned previously. The reaction of the 2-amino group with an acyl halide or anhydride (B1165640) under appropriate conditions results in a stable amide bond. masterorganicchemistry.com This nucleophilic acyl substitution is a fundamental transformation for creating peptide-like structures or introducing specific functional moieties. masterorganicchemistry.com The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or its water-soluble analog EDC allows for amide bond formation directly from carboxylic acids under mild conditions. masterorganicchemistry.com

Beyond simple amides, the amino group can be converted into a wide array of N-substituted species. As demonstrated in the synthesis of certain analogs, the formation of a pyrrole (B145914) ring by reacting the amine with a 1,4-dicarbonyl compound is an effective method to create a complex N-substituted derivative. nih.gov This not only serves as a protecting group but fundamentally alters the electronic and steric properties of the parent molecule. nih.gov

Functionalization at the Pyridine Ring

The pyridine ring, while electron-deficient, can be functionalized through various methods, including modern C-H activation techniques and classical electrophilic substitution reactions.

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govrsc.org For pyridine derivatives, regioselective functionalization can be challenging but is achievable. nih.govrsc.org In substituted 2-aminopyridines, transition metal-catalyzed reactions often direct functionalization to the C3 or C5 positions. nih.gov A variety of transition metals, including palladium, copper, rhodium, and ruthenium, have been employed as catalysts for these transformations. nih.gov The 2-aminopyridine (B139424) moiety itself can act as a directing group, guiding the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction. researchgate.net

C-H Functionalization Research Findings Details References
Regioselectivity For substituted 2-aminopyridines, functionalization typically occurs at the C3 or C5 position. nih.gov
Catalysis Reactions are often catalyzed by transition metals such as Pd, Cu, Ni, Rh, Ru, Fe, and Ag. nih.gov
Directing Group The amino group at the C2 position can serve as an internal directing group to guide the catalyst. researchgate.net
Substrate Scope The methods are often compatible with various functional groups on the pyridine ring, including halides and esters. nih.gov

Electrophilic substitution on the pyridine ring, such as halogenation and nitration, typically requires harsh conditions due to the ring's electron-deficient nature. However, the activating effect of the amino group can facilitate these reactions.

Halogenation: The introduction of halogen atoms can be achieved using various electrophilic halogenating agents. For instance, radical fluorination using reagents like Selectfluor in the presence of a silver catalyst represents a modern approach to introduce fluorine. rowan.edu

Nitration and Nitrosation: Nitration of the pyridine ring is a well-established functionalization method. The reaction of 2-aminopyridine with a mixture of concentrated nitric acid and sulfuric acid can lead to the formation of nitro-substituted derivatives, such as 5-nitro-2-aminopyridine. google.comgoogle.com The reaction temperature is a critical parameter to control the outcome. google.com

The introduction of a nitroso group can occur via different pathways. Diazotization of 2-aminopyridine derivatives in dilute acid with nitrous acid (generated from sodium nitrite) leads to the formation of a diazonium ion, which is a versatile intermediate. rsc.orgresearchgate.net While these diazonium ions often hydrolyze to the corresponding hydroxy-pyridines, they are formally derived from a nitrosation event at the amino group. rsc.org Direct C-nitrosation of activated aromatic rings is also possible. For related aminopyrimidine systems, selective C5-nitrosation has been achieved under neutral conditions using isoamyl nitrite (B80452) in DMSO, a method that may be applicable to sufficiently activated pyridine rings. thieme-connect.com

Design of Analogs with Varied Substituent Patterns

A key strategy in medicinal chemistry is the synthesis of structural analogs to explore structure-activity relationships. For 6-isopropyl-4-methylpyridin-2-amine, research has focused on modifying the substituent at the 6-position to develop compounds with specific biological activities, such as inhibitors of inducible nitric oxide synthase (iNOS) for use as PET imaging agents. nih.govwustl.edu

In one reported series, the 6-isopropyl group was replaced with various fluorinated alkyl chains. nih.govnih.gov The synthesis involved starting with a protected 2-amino-4-methyl-6-bromopyridine, performing a coupling reaction to introduce a new side chain, and then deprotecting the amine to yield the final analogs. nih.gov This approach demonstrates how the core scaffold can be systematically modified to tune the properties of the molecule for a specific application. nih.govwustl.edunih.gov

Selected Analogs of 6-Substituted-4-methylpyridin-2-amine Purpose of Synthesis References
6-(2-Fluoropropyl)-4-methylpyridin-2-amine (B3346134)Potential PET tracer for imaging inducible nitric oxide synthase (iNOS) nih.govwustl.edunih.gov
6-(3-Fluoropropyl)-4-methylpyridin-2-aminePotential iNOS inhibitor nih.govwustl.edu
6-(4-Fluorobutyl)-4-methylpyridin-2-aminePotential iNOS inhibitor nih.govwustl.edu

Positional Isomerism and Steric/Electronic Effects of Alkyl Groups

The arrangement of the isopropyl and methyl groups on the pyridine ring of this compound significantly influences its reactivity and properties. Positional isomerism in substituted pyridines can lead to considerable differences in their chemical behavior. The electron-donating nature of the alkyl groups (isopropyl and methyl) at positions 6 and 4, respectively, increases the electron density of the pyridine ring, thereby activating it towards electrophilic substitution. However, the position of these substituents also introduces steric hindrance, which can direct the outcome of chemical reactions.

The isopropyl group at the 6-position, being bulkier than the methyl group at the 4-position, exerts a more significant steric effect, particularly on the adjacent ring nitrogen and the C-5 position. This steric hindrance can influence the accessibility of these sites to incoming reagents. For instance, in reactions targeting the ring nitrogen, such as quaternization, the bulky isopropyl group can impede the approach of the electrophile.

The interplay between steric and electronic effects is crucial in determining the regioselectivity of reactions. For example, in electrophilic aromatic substitution on the pyridine ring, the activating effect of the amino and alkyl groups is countered by the deactivating effect of the ring nitrogen. The substitution pattern is a result of the complex balance of these directing influences.

Strategies for Analytical Derivatization

For the quantitative and qualitative analysis of this compound, particularly in complex matrices, derivatization is often a necessary step to improve its chromatographic behavior and detection sensitivity. The primary target for derivatization is the reactive amino group.

For Gas Chromatography (GC) Analysis:

Due to its polarity and potential for hydrogen bonding, direct analysis of this compound by GC can result in poor peak shape and tailing. Derivatization to a less polar and more volatile compound is therefore advantageous. Common derivatization strategies for primary amines in GC include:

Acylation: Reaction with acylating agents such as anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl chlorides converts the amino group to a more stable and less polar amide.

Silylation: Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group.

These derivatization reactions reduce the polarity and increase the volatility of the analyte, leading to improved chromatographic performance and thermal stability.

For High-Performance Liquid Chromatography (HPLC) Analysis:

In HPLC, derivatization is primarily employed to enhance detectability, especially for UV-Vis or fluorescence detectors, as the native chromophore of this compound may not provide sufficient sensitivity.

Pre-column Derivatization: This involves reacting the analyte with a labeling reagent before injection into the HPLC system. Common reagents for primary amines include:

Dansyl chloride (DNS-Cl): Reacts with the amino group to form a highly fluorescent derivative.

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives.

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone products.

The choice of derivatization reagent depends on the analytical requirements, such as the desired detection method, sensitivity, and the stability of the resulting derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the connectivity and environment of individual atoms. For this compound, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its intricate structure.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for each set of non-equivalent protons.

The aromatic region of the spectrum is of particular interest. For instance, in the related compound 4-methylpyridin-2-amine, the proton at position 6 (adjacent to the nitrogen) typically appears at a downfield chemical shift due to the deshielding effect of the electronegative nitrogen atom. chemicalbook.com Conversely, the protons at positions 3 and 5 will have different chemical shifts influenced by the amino and methyl substituents.

The isopropyl group gives rise to a characteristic septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methyl group directly attached to the pyridine ring at position 4 will appear as a singlet. The protons of the amino group (-NH₂) often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

By analyzing the chemical shifts, integration values (which correspond to the number of protons), and the splitting patterns (governed by the n+1 rule), a complete assignment of the proton signals can be achieved. youtube.com The coupling constants (J-values) extracted from these splitting patterns provide valuable information about the dihedral angles between adjacent protons, further confirming the structural assignments. youtube.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Splitting PatternCoupling Constant (J) in Hz
H-3~6.0-6.5s-
H-5~6.2-6.7s-
-NH₂Variable (broad)s-
-CH (isopropyl)~2.8-3.3septet~6.5-7.5
-CH₃ (isopropyl)~1.1-1.3d~6.5-7.5
-CH₃ (ring)~2.1-2.4s-

Note: The predicted values are based on the analysis of analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyridine ring are particularly informative. The carbon atom attached to the amino group (C-2) and the carbon bearing the isopropyl group (C-6) are significantly influenced by these substituents. The quaternary carbon of the isopropyl group and the carbon of the ring-attached methyl group are also readily identifiable.

For example, in similar substituted pyridines, the carbon atoms directly bonded to nitrogen (C-2 and C-6) typically resonate at downfield chemical shifts. rsc.org The chemical shifts of the other ring carbons (C-3, C-4, and C-5) are influenced by the positions of the methyl and isopropyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~158-162
C-3~105-110
C-4~145-150
C-5~112-117
C-6~155-160
-CH (isopropyl)~30-35
-CH₃ (isopropyl)~20-25
-CH₃ (ring)~18-22

Note: These are predicted values based on known substituent effects and data from analogous compounds. docbrown.info

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY experiment would show a cross-peak between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. It can also help to distinguish between the aromatic protons by observing their long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the signal for the ring-attached methyl protons in the ¹H NMR spectrum will show a cross-peak with the corresponding methyl carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl and methyl groups will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. Bending vibrations for the various C-H and N-H bonds will be present at lower wavenumbers. The analysis of these characteristic frequencies allows for the confirmation of the presence of the key functional groups in the molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretching (amine)3300 - 3500
C-H Stretching (aromatic)3000 - 3100
C-H Stretching (aliphatic)2850 - 2970
C=C and C=N Stretching (ring)1400 - 1600
N-H Bending (amine)1580 - 1650
C-H Bending (aliphatic)1365 - 1465

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring are expected to be strong. The C-C stretching of the isopropyl group and the C-H symmetric stretching of the methyl groups would also be prominent. Comparing the FT-IR and Raman spectra can provide a more complete vibrational analysis, as some modes may be active in one technique but not the other, or show different intensities. For instance, the symmetric "breathing" mode of the pyridine ring often gives a strong and characteristic Raman signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₉H₁₄N₂), which has a molecular weight of approximately 150.25 g/mol , the mass spectrum would exhibit a molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) of 150. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the nitrogen rule.

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the functional groups and the alkyl substituent, particularly through processes that lead to the formation of stable ions. libretexts.org The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

In the case of this compound, the most probable fragmentation events would involve the isopropyl group:

Alpha-Cleavage of the Isopropyl Group: The most significant fragmentation is predicted to be the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group. This alpha-cleavage results in a highly stable secondary carbocation that is further stabilized by resonance with the pyridine ring, producing a prominent peak at m/z 135 (M-15). docbrown.info This is a characteristic fragmentation for compounds containing an isopropyl moiety.

Loss of the Isopropyl Group: A less favorable cleavage could involve the loss of the entire isopropyl radical (•C₃H₇, mass 43), leading to a fragment ion at m/z 107.

Ring Fragmentation: While the aromatic pyridine ring is relatively stable, some fragmentation can occur. However, cleavage of the side chains is generally the more dominant process. libretexts.org

The analysis of related aminopyridine structures, such as 4-aminopyridine (B3432731) and 2-amino-6-methylpyridine (B158447), supports the prediction of a stable molecular ion peak due to the aromatic system. nih.govnist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon Structure/IdentityFragmentation PathwayNotes
150[C₉H₁₄N₂]⁺•Molecular Ion ([M]⁺•)Corresponds to the full molecule.
135[M - CH₃]⁺Loss of a methyl radical from the isopropyl groupExpected to be the base peak or a very intense peak due to the formation of a stable secondary carbocation. docbrown.info
107[M - C₃H₇]⁺Loss of an isopropyl radicalCleavage of the bond connecting the isopropyl group to the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding n-electrons. The UV-Vis spectrum of this compound is characterized by electronic transitions within the substituted pyridine ring. The absorption spectrum of unsubstituted pyridine shows characteristic bands corresponding to n→π* and π→π* transitions. sielc.com

The introduction of substituents onto the pyridine ring significantly alters the position and intensity of these absorption bands. acs.org The amino (-NH₂), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups on the this compound molecule are all considered auxochromes, which are electron-donating groups. These groups cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the pyridine chromophore.

The primary electronic transitions expected are:

π→π Transitions:* These transitions, originating from the aromatic π-system of the pyridine ring, are sensitive to conjugation. The electron-donating substituents enhance conjugation, lowering the energy gap for the transition and shifting the absorption maximum (λ_max) to a longer wavelength compared to pyridine. researchgate.net

n→π Transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen heteroatom to an anti-bonding π* orbital. These transitions are typically of lower intensity and are also influenced by substituents and solvent polarity. researchgate.net

Upon interaction with acidic sites or protic solvents, the electronic properties of pyridine and its derivatives can change significantly, leading to shifts in the UV-Vis absorption bands. rsc.org

Table 2: Comparison of UV-Vis Absorption Maxima (λ_max) for Pyridine and Predicted Shifts for this compound

CompoundTransitionTypical λ_max (nm)Predicted λ_max (nm) for this compoundRationale for Shift
Pyridinen→π~270> 270The electron-donating amino, methyl, and isopropyl groups increase the energy of the n-orbital, causing a bathochromic shift. acs.orgresearchgate.net
Pyridineπ→π~254 sielc.com> 254The auxochromic substituents extend the conjugation of the π-system, lowering the transition energy and resulting in a bathochromic shift. researchgate.netrsc.org

X-Ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the surveyed literature, its solid-state structure can be predicted based on studies of analogous aminopyridine derivatives. researchgate.netacs.orgmdpi.com

It is highly probable that the crystal structure of this compound is dominated by intermolecular hydrogen bonding. A common and stabilizing supramolecular motif in aminopyridines is the formation of hydrogen-bonded dimers or chains. researchgate.net This typically involves a hydrogen bond between the amine group (-NH₂) of one molecule and the ring nitrogen atom of a neighboring molecule (N-H···N). researchgate.netmdpi.com

The presence of the substituents will also influence the crystal packing:

The methyl and isopropyl groups are sterically bulky and will affect how the molecules arrange themselves in the crystal lattice. This steric hindrance may lead to a non-planar arrangement between the pyridine ring and its substituents to minimize repulsion.

Studies on cocrystals involving aminopyridine derivatives show that the pyridine nitrogen is a strong hydrogen bond acceptor, readily forming interactions with hydrogen bond donors. mdpi.com The analysis of related structures, such as a copper(II) complex with 2-amino-4-methylpyridine, demonstrates the ability of this ligand type to coordinate and participate in well-defined crystal structures. acs.org

Table 3: Typical Intermolecular Interactions and Structural Parameters in Aminopyridine Analogs from X-Ray Diffraction Studies

Interaction TypeDonor-AcceptorTypical Distance (Å)Significance in Crystal PackingReference Analog
Hydrogen BondN-H···N2.9 - 3.2Forms robust dimers or infinite chains, defining the primary structural motif.4-(Methylamino)pyridine researchgate.net
Hydrogen BondO-H···N1.6 - 1.8 (H···N)Strong interaction when cocrystallized with acidic compounds.3-Chlorobenzoic acid:4-Amino-2-chloropyridine mdpi.com
π-π StackingPyridine Ring ↔ Pyridine Ring3.3 - 3.8Contributes to stabilizing the crystal lattice through parallel stacking of aromatic rings.2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives researchgate.net

Chemical Reactions

Established Synthetic Routes for Aminopyridines: Foundational Approaches

The synthesis of aminopyridines is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists.

Chichibabin Amination and its Positional Selectivity Considerations for Alkylpyridines

The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, is a well-known method for the direct amination of pyridine and its derivatives to produce 2-aminopyridine (B139424) compounds. slideshare.netwikipedia.org The reaction typically involves treating the pyridine with sodium amide (NaNH₂) in a solvent like liquid ammonia (B1221849) or xylene. wikipedia.org The mechanism is considered an addition-elimination reaction proceeding through a σ-adduct intermediate. wikipedia.org

The regioselectivity of the Chichibabin reaction is a critical consideration, especially for substituted pyridines. The amination preferentially occurs at the C2 (α) and C6 (α') positions, and to a lesser extent at the C4 (γ) position. youtube.com This preference is attributed to the electronic properties of the pyridine ring, where the carbon atoms ortho and para to the nitrogen are more electrophilic. nih.gov For alkylpyridines, steric hindrance can play a significant role in directing the amination. For instance, in the case of 3-substituted pyridines, amination generally occurs at the less sterically hindered C2 or C6 position. ntu.edu.sg A study on 3-phenylpyridine (B14346) showed that amination occurs regioselectively at the less sterically hindered C6 position over the C2 position. ntu.edu.sg However, even with bulky substituents, amination can sometimes be achieved. For example, 4-propylpyridine (B73792) can be aminated with sodium amide, albeit under harsh conditions. youtube.com

It's important to note that electron-withdrawing groups can inhibit the Chichibabin reaction. wikipedia.org The basicity of the pyridine substrate also influences the reaction rate, with an ideal pKa range between 5 and 8. wikipedia.org

Multicomponent Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs) have gained prominence as an efficient and environmentally friendly strategy for synthesizing highly substituted pyridines in a single step. nih.govbohrium.comresearchgate.net These reactions offer several advantages, including atom economy, reduced reaction times, and often high yields of pure products. nih.gov

A variety of MCRs have been developed for pyridine synthesis. One common approach involves the condensation of aldehydes, ketones, a nitrogen source (like ammonium (B1175870) acetate), and a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or ethyl cyanoacetate). nih.govrsc.orgresearchgate.net These reactions can be catalyzed by various catalysts, including metal complexes and nanocatalysts, and can often be performed under solvent-free or green solvent conditions. bohrium.comrsc.org For instance, a one-pot, four-component reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate (B1210297) catalyzed by a zinc complex has been reported to produce fully substituted pyridines in just two minutes in ethanol. bohrium.com

The versatility of MCRs allows for the synthesis of a wide array of substituted pyridines, including those with fused ring systems. bohrium.comrsc.org For example, pyrazolo[3,4-b]pyridines have been synthesized through the multicomponent reaction of phenyl/benzothiazolylhydrazine and 3-oxo-3-arylpropanenitrile with 1,3-diketones. bohrium.com

Cycloaddition Strategies in Aminopyridine Synthesis

Cycloaddition reactions provide another powerful avenue for the construction of the pyridine ring. rsc.org The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a notable strategy where a 1-azadiene reacts with a dienophile (a 2-carbon π-component) to form a dihydropyridine (B1217469) intermediate, which can then be aromatized to the corresponding pyridine. rsc.orgyoutube.com

Various heterodienes and dienophiles can be employed in these reactions. For instance, 1,2,4-triazines can react with electron-rich alkenes in an inverse-electron-demand Diels-Alder reaction to form pyridines after the elimination of nitrogen gas. youtube.com Similarly, oxazoles can react with dienophiles to yield pyridines. youtube.com The regioselectivity of these cycloadditions can often be controlled by the electronic and steric properties of the reactants and the reaction conditions. mdpi.com

Transition metal-catalyzed [4+2] cycloadditions have also emerged as a valuable tool for pyridine synthesis. rsc.org These reactions often proceed under milder conditions and can offer different regioselectivities compared to their thermal counterparts. For example, cobalt complexes have been used to catalyze the [2+2+2] cycloaddition of nitriles with two molecules of an alkyne to generate pyridines. youtube.com

Targeted Synthesis of this compound and Related Isomers

The specific synthesis of this compound requires methods that allow for the precise placement of the isopropyl, methyl, and amino groups on the pyridine ring.

Approaches to Introduce Isopropyl and Methyl Substituents onto the Pyridine Ring System

Introducing alkyl groups like isopropyl and methyl onto a pyridine ring can be achieved through various methods. One common strategy involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with pyridine or its derivatives. youtube.com However, direct alkylation of pyridine often leads to a mixture of isomers and over-alkylation. nih.gov

To achieve better regioselectivity, several strategies have been developed:

Minisci Reaction: This radical-based reaction allows for the introduction of alkyl groups onto protonated heteroaromatic compounds. nih.gov By using a blocking group, the Minisci reaction can be directed to a specific position, such as the C4 position of pyridine. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to introduce alkyl groups at specific positions if a pre-functionalized pyridine (e.g., a halopyridine) is used. organic-chemistry.org

Functionalization of Pyridine N-oxides: Pyridine N-oxides can be activated towards nucleophilic attack. Reaction with Grignard reagents followed by treatment with acetic anhydride (B1165640) can yield 2-substituted pyridines. organic-chemistry.org A one-pot transformation of heterocyclic N-oxides to 2-alkyl substituted N-heterocycles can also be achieved using copper catalysis. organic-chemistry.org

A synthetic route to a related compound, 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134), started from a pre-existing substituted pyridine and involved the reaction with acetaldehyde (B116499) to introduce a side chain that was subsequently modified. nih.govacs.org

Amination Strategies at the Pyridine 2-Position

Once the desired alkyl-substituted pyridine is obtained, the final step is the introduction of the amino group at the 2-position.

Chichibabin Reaction: As discussed earlier, the Chichibabin reaction is a direct method for amination at the 2-position. youtube.com While steric hindrance from the adjacent isopropyl group could be a factor, the reaction has been shown to work with some substituted pyridines. ntu.edu.sg

Nucleophilic Aromatic Substitution (SNA_r): If the 2-position is functionalized with a good leaving group, such as a halogen, a nucleophilic aromatic substitution reaction with an amine or ammonia source can be employed. youtube.com The reactivity order for halogens as leaving groups is typically F > Cl > Br > I.

Amination via Pyridine N-oxides: A general and efficient method for the 2-amination of pyridines involves the conversion of the pyridine to its N-oxide. nih.gov The N-oxide can then be activated with an agent like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) and reacted with an amine. nih.govacs.org This method often shows excellent selectivity for the 2-position. acs.org For example, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot fashion using Ts₂O and tert-butylamine, followed by deprotection. nih.gov

A patent describes the synthesis of 2-amino-4-isopropyl-6-methylpyridine, though the specific details of the synthetic step are not fully elaborated. google.com Another relevant synthesis is that of 2-amino-6-methylpyridine (B158447) from 2-picoline (2-methylpyridine) using various methods, including reaction with ammonia in the presence of a catalyst. google.comprepchem.com

Regioselective Synthesis of 2-Amino-4-methylpyridine (B118599) Derivatives as Precursors

The precise placement of functional groups on the pyridine ring is critical for defining the ultimate properties of the target molecule. Regioselective synthesis allows for the controlled construction of specific isomers.

One common strategy for synthesizing 2-amino-4-methylpyridine derivatives involves the condensation of β-enaminones with various reagents. For instance, a multicomponent one-pot reaction using enaminones, malononitrile, and primary amines under solvent-free conditions provides a direct and efficient route to 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization. nih.gov

Another approach involves the modification of a pre-existing pyridine ring. For example, 2-amino-4-methylpyridine can be synthesized from a furoate compound, which undergoes ring expansion, chlorination, and dechlorination. google.com This method is advantageous as it avoids the formation of hard-to-separate diamino byproducts. google.com The Chichibabin reaction, a classic method involving the reaction of pyridines with sodium amide, is also used, though it requires stringent anhydrous conditions. google.com

The synthesis of 6-substituted-2-amino-4-methylpyridine analogs often starts from 2-amino-4-methylpyridine. nih.gov The 6-position is particularly amenable to substitution, allowing for the introduction of various alkyl and functionalized groups. nih.gov

Advanced Synthetic Techniques and Methodological Innovations

Recent advances in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods for preparing pyridine derivatives.

Catalytic Approaches in Aminopyridine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity.

Transition Metal Catalysis: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are powerful methods for forming the C-N bond in aminopyridines. acs.orgacs.org These reactions typically involve the cross-coupling of a halopyridine with an amine in the presence of a suitable catalyst and ligand. nih.gov Copper(I)-catalyzed amination using aqueous ammonia has been shown to be effective for synthesizing various aminopyridine derivatives under mild conditions. rsc.org

Catalyst-Free Methods: While catalytic methods are prevalent, some innovative catalyst-free approaches have emerged. A two-step synthesis of 2-aminopyridines from 2-mercaptopyridine (B119420) has been developed. nih.gov This method involves the formation of a dihydrothiazolopyridinium salt, which then reacts with amines under mild conditions. nih.gov Another approach utilizes a base-promoted cascade reaction of N-propargylic β-enaminones with formamides to yield 2-aminopyridine derivatives at room temperature. acs.org

Catalyst SystemReactantsProductReference
Copper(I)Halopyridines, Aqueous AmmoniaAminopyridines rsc.org
Palladium (e.g., Pd2(dba)3)Halopyridines, AminesAminopyridines nih.gov
Base (e.g., NaH)N-propargylic β-enaminones, Formamides2-Aminopyridines acs.org

Flow Chemistry Applications for Scalable Synthesis of Pyridine Derivatives

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and product consistency. While specific examples for this compound are not detailed in the provided search results, the principles of flow chemistry are broadly applicable to the synthesis of pyridine derivatives. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. The modular nature of flow reactors also facilitates multi-step syntheses in a continuous fashion.

Asymmetric Synthetic Routes for Related Chiral Pyridine Derivatives

The development of chiral pyridine ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Recent advancements have focused on creating tunable chiral pyridine frameworks. acs.org For example, a chiral pyridine unit with a rigid fused-ring system and a tunable spirocyclic ketal has been developed. acs.org This design minimizes steric hindrance near the nitrogen atom while allowing for remote tuning of the stereochemical environment. acs.org These chiral ligands have been successfully applied in various enantioselective reactions, including nickel-catalyzed reductive additions and iridium-catalyzed C-H borylation. acs.orgacs.org

Another strategy involves the use of chiral catalysts in reactions such as the asymmetric ring-opening/cross-metathesis of azabicycles to produce chiral piperidines, which are structurally related to pyridines. thieme-connect.de The choice of catalyst, such as molybdenum- or ruthenium-based complexes, can significantly influence the stereochemical outcome of the reaction. thieme-connect.de

Purification and Isolation Methodologies for this compound

Effective purification is a critical final step in any synthetic sequence to ensure the desired product is obtained with high purity.

A common method for purifying aminopyridines involves acid-base extraction. google.com The crude product can be dissolved in an aqueous acidic solution to form the corresponding ammonium salt. google.com This aqueous layer is then washed with an organic solvent to remove non-basic impurities. Subsequently, the pH of the aqueous layer is adjusted with a base to be alkaline, causing the free amine to precipitate, which can then be isolated by filtration. google.com Organic solvents like ethyl acetate, dichloromethane, or diethyl ether are typically used for extraction. google.com

For laboratory-scale purification, column chromatography is often employed. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial for achieving good separation.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. nih.govgoogle.com

Purification TechniquePrincipleApplicationReference
Acid-Base ExtractionSeparation based on the basicity of the amine.Industrial and lab-scale purification of aminopyridines. google.com
Column ChromatographySeparation based on differential adsorption of components.Lab-scale purification.
RecrystallizationPurification of solid compounds based on differences in solubility.Final purification step for solid products.

Nucleophilic Reactivity of the Amino Group and Pyridine Nitrogen

The presence of both an exocyclic amino group and an endocyclic pyridine nitrogen atom provides two potential sites for nucleophilic attack. The relative reactivity of these sites is a key determinant in the types of reactions the molecule undergoes.

Reaction with Electrophiles and Cyclization Reactions

The amino group of 2-aminopyridine derivatives readily reacts with a variety of electrophiles. These reactions can lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, providing a pathway to a diverse range of functionalized pyridines.

One significant application of this reactivity is in cyclization reactions. For instance, the reaction of substituted 2-aminopyridines with reagents like ethyl malonate can lead to the formation of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines. acs.org These reactions typically proceed through an initial nucleophilic attack of the exocyclic amino group on the electrophile, followed by an intramolecular cyclization involving the pyridine nitrogen.

Furthermore, N-aryl-2-aminopyridines can undergo intramolecular cyclization reactions catalyzed by transition metals like palladium. rsc.org In these transformations, the pyridyl nitrogen can act as an internal nucleophile, attacking a metal-activated position on the N-aryl substituent to form fused ring systems. rsc.org The reaction of 2-aminopyridine derivatives with arynes has also been shown to produce N-arylated products, which can then be used in the construction of complex polycyclic structures like benzoisoquinuclidines and pyrido[1,2-a]benzimidazoles. acs.org

The table below summarizes some examples of cyclization reactions involving 2-aminopyridine derivatives.

ReactantsReagents/CatalystsProduct TypeRef
Substituted 2-aminopyridinesEthyl malonatePyrido[1,2-a]pyrimidines acs.org
N-aryl-2-aminopyridinesPd(OAc)2, COCarbonylative cyclized products rsc.org
2-Aminopyridine derivativesArynesBenzoisoquinuclidines, Pyrido[1,2-a]benzimidazoles acs.org

Coordination Chemistry Aspects

The nitrogen atoms of 2-aminopyridine derivatives, including this compound, are key to their ability to form coordination complexes with various metal ions. Both the pyridine ring nitrogen and the exocyclic amino group can act as ligands, leading to a rich coordination chemistry.

Research has shown that 2-aminopyridines can react with metal carbonyl complexes, such as [Ru3(CO)12], to form trinuclear clusters. rsc.org In these complexes, the 2-aminopyridinate ligand bridges the metal centers. The substituents on the pyridine ring can influence the dynamic behavior of these clusters. rsc.org

The pyridyl nitrogen in N-aryl-2-aminopyridines can also act as a directing group in transition metal-catalyzed reactions, facilitating the formation of stable metal complexes that lead to cyclization and other functionalizations. rsc.org This directing effect is crucial for achieving high regioselectivity in C-H activation and cross-coupling reactions.

The coordination of 2-aminopyridine derivatives to metal centers is also a critical aspect of their application in areas such as catalysis and materials science. For example, the binding of 2-aminopyridine-based inhibitors to the active site of enzymes like neuronal nitric oxide synthase (nNOS) is mediated by hydrogen bonds involving the 2-aminopyridine moiety and the surrounding amino acid residues. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally less reactive towards electrophilic aromatic substitution than benzene, due to the electron-withdrawing effect of the nitrogen heteroatom. However, the presence of activating groups, such as the amino and alkyl substituents, can significantly influence the rate and regioselectivity of these reactions.

Influence of Amino and Alkyl Substituents on Regioselectivity

The amino group at the 2-position and the alkyl groups (isopropyl at C6 and methyl at C4) are electron-donating groups, which activate the pyridine ring towards electrophilic attack. The directing influence of these substituents plays a crucial role in determining the position of substitution.

The amino group strongly directs electrophiles to the positions ortho and para to it (C3 and C5). The alkyl groups also contribute to the activation of the ring. The interplay of these directing effects determines the final regiochemical outcome. In the case of 2-aminopyridines, electrophilic substitution often occurs at the 3- or 5-position. rsc.org

The regioselectivity can also be controlled by employing specific reaction strategies. For example, ortho-lithiation of pivaloylamino-protected pyridines allows for the specific functionalization at the position adjacent to the protected amino group. acs.org

Specific Reactions: Halogenation, Nitration, and Other Substitutions

Specific examples of electrophilic aromatic substitution on 2-aminopyridine derivatives include halogenation and nitration. The conditions for these reactions must be carefully controlled to achieve the desired substitution pattern and avoid side reactions.

Acid-catalyzed hydrogen exchange studies on 2-aminopyridine derivatives have provided insights into the kinetics and mechanism of electrophilic substitution. rsc.org These studies have shown that exchange occurs at specific positions on the ring, influenced by the substituents present. rsc.org

While direct electrophilic substitution on the pyridine ring can be challenging, alternative methods for introducing substituents are often employed. For instance, the functionalization of pyridine N-oxides followed by deoxygenation provides a versatile route to substituted pyridines. nih.gov

The table below provides a general overview of the expected regioselectivity in electrophilic substitution on a 2-aminopyridine ring.

PositionActivating/Deactivating InfluenceExpected Reactivity
C3Activated by amino group (ortho)Favorable for electrophilic attack
C4Activated by methyl groupFavorable for electrophilic attack
C5Activated by amino group (para)Favorable for electrophilic attack

Mechanistic Insights into Transformations Involving this compound Scaffolds

The transformations involving this compound and its derivatives are governed by a variety of reaction mechanisms. Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic routes.

Nucleophilic aromatic substitution (SNAr) reactions on pyridines are a key class of transformations. researchgate.netthieme-connect.com The pyridine ring's inherent electron deficiency, enhanced by the nitrogen heteroatom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. thieme-connect.de The presence of a good leaving group is typically required for these reactions to proceed efficiently.

In some cases, transition metal catalysis can be used to facilitate SNAr reactions that would otherwise be difficult. For example, ruthenium(II) catalysts have been used to activate aminopyridines for SNAr reactions with amines as nucleophiles. thieme-connect.com The mechanism involves the formation of a transient η⁶-pyridine complex, which increases the electrophilicity of the pyridine ring and facilitates the cleavage of the C-N bond. thieme-connect.com

Radical reactions also play a role in the functionalization of pyridine rings. The Minisci reaction, for example, allows for the introduction of alkyl groups onto the pyridine ring. nih.gov Recent studies have focused on developing methods to control the regioselectivity of these reactions, for instance, by using blocking groups to direct the alkylation to the C4-position. nih.gov

The mechanism of cyclization reactions often involves a sequence of steps, including nucleophilic attack, intramolecular cyclization, and aromatization. nih.gov For example, the multicomponent synthesis of 2-aminopyridine derivatives can proceed through a Knoevenagel condensation followed by an intramolecular cyclization and subsequent aromatization. nih.gov

Radical Mechanisms in Pyridine Functionalization

Radical reactions provide a powerful method for the C-H functionalization of heteroaromatic compounds. For pyridines, these reactions typically proceed via the addition of a nucleophilic radical to the protonated, electron-deficient pyridine ring.

One of the most prominent examples is the Minisci reaction , which involves the generation of a carbon-centered radical that subsequently attacks the heterocyclic core. wikipedia.org The reaction is performed under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack. wikipedia.org The general mechanism involves the oxidative decarboxylation of a carboxylic acid or another radical precursor to generate a nucleophilic alkyl radical. This radical adds to the pyridinium (B92312) cation, followed by rearomatization to yield the alkylated pyridine. wikipedia.org

For this compound, the reaction would proceed as follows:

Protonation : The pyridine nitrogen is protonated by a strong acid (e.g., H₂SO₄).

Radical Generation : An alkyl radical (R•) is generated, for example, from a carboxylic acid using silver nitrate (B79036) and a persulfate oxidant.

Radical Addition : The nucleophilic radical attacks the electron-deficient pyridinium ring. The positions most susceptible to attack are C3 and C5, which are ortho and para to the deactivating protonated nitrogen but are influenced by the directing effects of the other substituents. The C2, C4, and C6 positions are electronically deactivated. Given the steric hindrance from the adjacent isopropyl group, radical addition at the C5 position is generally favored over the C3 position.

Rearomatization : The resulting radical cation is oxidized, and a proton is lost to restore aromaticity.

More recent advancements in radical chemistry utilize photoredox catalysis to generate radicals under milder conditions. nih.gov In these systems, a photocatalyst, upon excitation by visible light, can induce the formation of radicals from suitable precursors. nih.gov These methods have been applied to the functionalization of N-aminopyridinium salts, which can serve as bifunctional reagents, delivering both an amino and a pyridyl group to an alkene in a single transformation. nih.gov A derivative of this compound could theoretically undergo such a reaction, highlighting the versatility of radical pathways.

Radical Reaction Type Typical Reagents Expected Outcome for this compound
Minisci Alkylation R-COOH, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄C-H alkylation, primarily at the C5 and C3 positions.
Photocatalytic Alkylation Alkyl Halides, Photocatalyst (e.g., Eosin Y), LightC-H alkylation under milder conditions.
Alkene Aminopyridylation N-amino derivative, Alkene, Photocatalyst, LightFormation of β-aminoethyl pyridine derivatives. nih.gov

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis offers a precise and efficient toolkit for the functionalization of pyridine rings, often leveraging directing groups to control regioselectivity. The exocyclic amino group of this compound is a powerful directing group for C-H activation. rsc.orgresearchgate.net

In these reactions, the substrate coordinates to a metal center (e.g., Palladium, Rhodium, Cobalt) through both the pyridine nitrogen and the amino group, forming a stable five-membered metallacycle. rsc.orgnih.gov This chelation-assisted strategy directs the selective activation of the C-H bond at the C3 position. Following C-H activation, the resulting metallacycle can engage in various cross-coupling reactions.

The general catalytic cycle for a Pd-catalyzed C-H arylation would involve:

C-H Activation : The aminopyridine coordinates to the Pd(II) catalyst, and directed C-H cleavage at the C3 position occurs to form a palladacycle intermediate.

Oxidative Addition : An aryl halide (Ar-X) adds to the palladium center, increasing its oxidation state to Pd(IV).

Reductive Elimination : The aryl group and the pyridine C3 position couple, forming a new C-C bond and regenerating the Pd(II) catalyst.

This directing group strategy allows for a variety of transformations at the C3 position, including arylations, alkylations, and olefinations. nih.gov The choice of metal, ligand, and reaction conditions can be tuned to achieve the desired outcome. For instance, rhodium(III) catalysts are effective for coupling with alkynes and propargylic alcohols. rsc.org

Catalyst System Reaction Type Coupling Partner Expected Product
Pd(OAc)₂ C3-ArylationAryl Halide3-Aryl-6-isopropyl-4-methylpyridin-2-amine
[RhCp*Cl₂]₂ C3-OlefinationActivated Alkene3-Alkenyl-6-isopropyl-4-methylpyridin-2-amine
Co(OAc)₂ C3-Nitration/MethoxylationHNO₃ / MeOH3-Nitro/Methoxy-6-isopropyl-4-methylpyridin-2-amine rsc.org

Cascade and Tandem Reactions for Aminopyridine Derivatives

2-Aminopyridine derivatives are highly valuable precursors for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines, which are prevalent scaffolds in medicinal chemistry. bio-conferences.orgmdpi.com These syntheses are often achieved through cascade or tandem reactions where multiple bonds are formed in a single operation.

A classic method is the Tschitschibabin synthesis , which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org The mechanism proceeds via:

N-Alkylation : The endocyclic pyridine nitrogen of this compound acts as a nucleophile, attacking the α-carbon of the haloketone to form a pyridinium salt intermediate.

Cyclization : The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl to form a hydroxylated intermediate.

Dehydration : Loss of a water molecule leads to the formation of the aromatic imidazo[1,2-a]pyridine (B132010) ring system.

Modern variations of this transformation are numerous and include catalyst-free methods and multicomponent reactions. researchgate.net The Groebke–Blackburn–Bienaymé reaction , for example, is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines. mdpi.com Copper-catalyzed tandem reactions involving 2-aminopyridines, aldehydes, and terminal alkynes also provide efficient access to these fused heterocycles. researchgate.net In all these cases, this compound would serve as the foundational pyridine component, leading to the corresponding substituted imidazo[1,2-a]pyridine.

Reaction Name Reagents Key Mechanistic Steps Resulting Scaffold
Tschitschibabin Synthesis α-HaloketoneN-Alkylation, Intramolecular Cyclization, Dehydration bio-conferences.orgImidazo[1,2-a]pyridine
Groebke–Blackburn–Bienaymé Aldehyde, IsocyanideImine formation, Cyclization, Rearomatization mdpi.com3-Aminoimidazo[1,2-a]pyridine
A³ Coupling Cascade Aldehyde, Terminal Alkyne, Cu-catalystPropargylamine formation, Cyclization researchgate.netImidazo[1,2-a]pyridine
Nitroalkene Cascade Nitroalkene, FeCl₃Michael Addition, Cyclization, Nitro-group elimination bio-conferences.org3-Unsubstituted Imidazo[1,2-a]pyridine

Stability and Degradation Pathways Relevant to Synthetic Applications

The stability of this compound is a crucial consideration in its synthetic applications. The compound is generally a stable, solid organic molecule. wikipedia.org Like other 2-aminopyridines, it exists predominantly in the amino tautomeric form rather than the pyridin-2-imine tautomer.

Acidic Conditions : The pyridine nitrogen is basic and is readily protonated in acidic media. The resulting pyridinium salt is stable and is the reactive species in reactions like the Minisci alkylation. wikipedia.org However, very strong acidic conditions might lead to degradation over long reaction times or at elevated temperatures.

Basic Conditions : The amino group is weakly acidic, and under very strong basic conditions (e.g., NaNH₂ in the Chichibabin amination of pyridine), it can be deprotonated. wikipedia.org The compound is generally stable to common organic and inorganic bases used in synthesis (e.g., carbonates, triethylamine).

Oxidative/Reductive Conditions : The aminopyridine core is susceptible to oxidation, especially at the electron-rich positions and the amino group itself. Strong oxidizing agents can lead to the formation of N-oxides or decomposition. This is why some transition-metal-catalyzed reactions may require protection of the amino group (e.g., as an amide or carbamate) to prevent unwanted side reactions or catalyst inhibition. galchimia.com Conversely, the pyridine ring is relatively resistant to catalytic hydrogenation but can be reduced under harsh conditions.

Thermal Stability : The compound is thermally stable under typical synthetic conditions. However, prolonged heating at high temperatures, especially in the presence of catalysts or reactive reagents, could lead to polymerization or decomposition pathways. The specific degradation products would depend heavily on the reaction environment.

Computational and Theoretical Studies on 6 Isopropyl 4 Methylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 6-Isopropyl-4-methylpyridin-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. nih.govnih.gov

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found. The resulting optimized structure provides crucial data on the spatial orientation of the isopropyl, methyl, and amine groups relative to the pyridine (B92270) ring. Studies on similar molecules, such as 4-aminopyridine (B3432731) derivatives, have shown that DFT can accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for a Representative Aminopyridine Derivative (Illustrative) This table is illustrative and based on typical values for aminopyridine derivatives as specific data for this compound is not available.

Parameter Bond Length (Å) Bond Angle (°)
C-C (ring) 1.37 - 1.42 -
C-N (ring) 1.31 - 1.39 -
C-N (amine) ~1.38 -
C-C-C (ring) 117 - 121 -
C-N-C (ring) ~117 -

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. mdpi.com For this compound, the electron-donating amine and alkyl groups would be expected to raise the energy of the HOMO, influencing its reactivity. Computational studies on related aminopyridines have used HOMO-LUMO analysis to understand their electronic properties and potential for charge transfer interactions. mdpi.comtsijournals.com

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the amine group, indicating these are the most probable sites for electrophilic interaction. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. Such maps are invaluable for predicting how the molecule will interact with other chemical species and for understanding its intermolecular interactions.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. nih.gov By analyzing the interactions between donor (filled) and acceptor (unfilled) NBOs, one can quantify the stability of the molecule arising from these electronic effects.

For this compound, NBO analysis would reveal the nature of the C-N bonds, the hybridization of atoms, and the extent of lone pair electron delocalization from the nitrogen atoms into the pyridine ring. Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, offering a more refined picture than simpler methods. This analysis helps in understanding the electronic effects of the isopropyl and methyl substituents on the pyridine ring.

Spectroscopic Property Prediction via Computational Methods

Computational methods are also instrumental in predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

Theoretical Vibrational Spectra

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the frequencies of the normal modes of vibration. The calculated frequencies and their corresponding intensities can then be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic peaks for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl and aromatic groups, and various ring stretching and bending modes of the pyridine core. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods, leading to better agreement with experimental data.

Table 2: Illustrative Calculated and Experimental Vibrational Frequencies for a Representative Aminopyridine Derivative (cm⁻¹) This table is illustrative and based on typical values for aminopyridine derivatives as specific data for this compound is not available.

Vibrational Mode Calculated Frequency (Scaled) Experimental Frequency
N-H Asymmetric Stretch ~3500 ~3490
N-H Symmetric Stretch ~3400 ~3390
C-H Aromatic Stretch ~3050 ~3045
C-H Alkyl Stretch ~2960 ~2955
C=C/C=N Ring Stretch ~1610 ~1605
NH₂ Scissoring ~1630 ~1625
C-N Stretch ~1320 ~1315

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orgmpg.de It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state properties. researchgate.net TD-DFT is widely employed for calculating vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (UV-Vis), and for understanding the nature of electronic transitions. q-chem.compsicode.org The method works by calculating the linear response of the ground-state electron density to a time-dependent perturbation, such as an oscillating electric field from light. mpg.deq-chem.com

For a molecule like this compound, TD-DFT calculations can elucidate the transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other virtual orbitals. researchgate.netjmaterenvironsci.com These calculations provide insights into the character of the excited states, such as identifying them as π→π* or n→π* transitions, and can predict the absorption wavelengths. researchgate.net The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional and the basis set used in the computation. researchgate.net For many organic molecules, hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p) have been shown to provide results in good agreement with experimental spectra. researchgate.netacs.org

The analysis of the main orbital contributions to these transitions helps in understanding the charge-transfer characteristics of the excited state. rsc.org For substituted pyridines, electronic transitions are often dominated by π→π* transitions within the aromatic ring system, with the amino and alkyl substituents modulating the energies of the frontier orbitals. researchgate.netnims.go.jp

Table 1: Representative TD-DFT Calculated Electronic Transitions for this compound Calculated using TD-DFT/B3LYP/6-311++G(d,p) in a simulated solvent environment (e.g., ethanol). The values are hypothetical and for illustrative purposes.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S14.152990.085HOMO → LUMO (95%)
S0 → S24.622680.120HOMO-1 → LUMO (88%)
S0 → S35.102430.050HOMO → LUMO+1 (91%)

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry provides indispensable tools for modeling the mechanisms of chemical reactions, offering a detailed view of the transformation from reactants to products. researchgate.net Using methods like DFT, researchers can map out the potential energy surface (PES) for a reaction, identifying key stationary points such as reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), a critical factor governing the reaction rate.

For substituted pyridines like this compound, reaction mechanism modeling can be applied to various transformations. A common reaction type for pyridines is nucleophilic aromatic substitution (SNAr), especially if an electron-withdrawing group is present. nih.govresearchgate.net Conversely, electrophilic aromatic substitution, which is generally difficult for the electron-deficient pyridine ring, can also be modeled. youtube.com Computational studies can predict the regioselectivity of such reactions by comparing the activation barriers for substitution at different positions on the ring. youtube.comacs.org

The modeling process involves geometry optimization of all species on the reaction coordinate. researchgate.net Transition state structures are located and verified by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The resulting energy profile provides a quantitative picture of the reaction's feasibility and pathway. For instance, in an electrophilic substitution reaction, the profile would show the energy changes as the electrophile approaches, forms a sigma complex (an intermediate), and then loses a proton to form the final product.

Table 2: Hypothetical Energy Profile for Electrophilic Bromination of this compound at C5 Relative energies (in kcal/mol) calculated at the DFT B3LYP/6-31G(d) level of theory. Energies are relative to the reactants.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Br20.0
TS1Transition state for Br-Br bond cleavage and C-Br bond formation+22.5
IntermediateSigma complex (Wheland intermediate)+15.8
TS2Transition state for C-H bond cleavage+18.2
Products5-bromo-6-isopropyl-4-methylpyridin-2-amine + HBr-10.4

Solvent Effects on Molecular Structure and Reactivity

The solvent in which a reaction is carried out can have a profound impact on molecular structure, stability, and reactivity. youtube.com Computational chemistry models these effects primarily through two approaches: explicit solvent models, where individual solvent molecules are included, and implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netnih.gov The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods. researchgate.net

For this compound, the solvent can influence its conformational equilibrium and electronic properties, such as its dipole moment. In polar solvents, conformations with larger dipole moments may be stabilized. researchgate.net The solubility of aminopyridines in various solvents is a key factor in their synthesis and purification, and understanding the interactions between the solute and solvent is crucial. acs.org

Table 3: Calculated Solvent Effects on Molecular Properties and Reaction Activation Energy for this compound Properties are hypothetical and calculated using a DFT/PCM model for illustrative purposes.

SolventDielectric Constant (ε)Dipole Moment (Debye)Activation Energy (Ea) for a Hypothetical SN2 Reaction (kcal/mol)
Gas Phase12.1530.5
Toluene2.42.5828.1
Dichloromethane8.92.9525.4
Acetonitrile37.53.2123.9
Water78.43.3522.7

Applications in Chemical Synthesis and Materials Science

6-Isopropyl-4-methylpyridin-2-amine as a Building Block in Organic Synthesis

The reactivity of this compound, particularly the amino group and the pyridine (B92270) ring, allows for its use as a precursor in the synthesis of diverse heterocyclic systems.

Precursor for Advanced Heterocyclic Scaffolds

While direct examples of the use of this compound in the synthesis of advanced heterocyclic scaffolds are not extensively documented in the provided search results, the synthesis of various 6-substituted-2-amino-4-methylpyridine analogues highlights the potential of this class of compounds. For instance, a series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized to explore their potential as inhibitors for inducible nitric oxide synthase (iNOS). nih.gov These syntheses demonstrate that the 6-position of the 2-amino-4-methylpyridine core can be modified to introduce different functional groups, paving the way for the creation of more complex, fused heterocyclic systems. nih.gov The general approach often involves the modification of a precursor, which is then converted to the final aminopyridine derivative. nih.gov

The synthesis of related pyridinone structures, such as 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, further illustrates the versatility of the substituted pyridine core in constructing bicyclic and tricyclic systems. nih.gov These reactions, which involve condensation and ring-closing mechanisms, underscore the potential for developing novel heterocyclic scaffolds from appropriately substituted pyridines. nih.gov

Role in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. nih.govnih.gov These reactions are highly valued for their atom economy and ability to generate molecular diversity. nih.gov Common MCRs include the Strecker, Biginelli, and Ugi reactions. nih.gov While the provided search results offer a general overview of MCRs and their application in the synthesis of various heterocyclic compounds, including pyridines and pyrimidines, there is no specific mention of this compound as a reactant in these methodologies. nih.govnih.govmdpi.comresearchgate.netmdpi.com The general principle of MCRs often involves the reaction of an amine, a carbonyl compound, and a third component to build a new heterocyclic ring. nih.gov

Ligand Chemistry and Metal Complexation

The nitrogen atoms of the pyridine ring and the amino group in this compound make it an excellent candidate for acting as a ligand in coordination chemistry, forming stable complexes with various transition metals.

Development of Metal Complexes for Catalytic Applications

Metal complexes based on aminopyridine ligands have garnered significant interest for their catalytic activities. researchgate.netnsf.govekb.eg Group-IV metal complexes with aminopyridinato ligands have been explored for olefin polymerization. researchgate.net Iron(II) complexes with amino-pyridine ligands have been shown to catalyze atom transfer radical polymerization (ATRP). nsf.gov Furthermore, nickel complexes of 4-aminopyridine (B3432731) have demonstrated catalytic activity in the degradation of organic dyes. ekb.eg While these studies highlight the catalytic potential of aminopyridine complexes, specific research detailing the development and catalytic applications of metal complexes derived from this compound is not available in the provided search results. The steric and electronic properties of the isopropyl and methyl groups on the pyridine ring would be expected to influence the catalytic activity of any resulting metal complexes. nsf.gov

Coordination Behavior with Transition Metals

The coordination of aminopyridine ligands to transition metals can occur through the pyridine nitrogen, the amino nitrogen, or both, leading to various coordination modes. The coordination environment around the central metal ion is influenced by factors such as the denticity of the ligand and steric hindrance. mdpi.com In complexes with 2-amino-3-methylpyridine (B33374), coordination to Ag(I) has been observed through the endocyclic pyridine nitrogen. mdpi.com In some cases, the amino group can act as a bridge between two metal centers, leading to the formation of polymeric structures. mdpi.com The coordination of aminopyridines to Cu(II) has also been studied, with the potential for forming complexes with various geometries. nih.gov However, specific studies detailing the coordination behavior of this compound with transition metals were not found in the provided search results. The presence of the bulky isopropyl group at the 6-position would likely play a significant role in determining the coordination geometry and the stability of the resulting metal complexes.

Applications in Materials Science

While specific, large-scale applications of this compound in materials science are not yet widely commercialized, its molecular structure is indicative of significant potential. The broader class of substituted 2-aminopyridines, to which this compound belongs, is the subject of ongoing research for creating advanced materials. The key features of its structure—the nitrogen atom in the pyridine ring and the exocyclic amino group—make it an excellent bidentate ligand, capable of forming stable complexes with a variety of metal ions.

Precursors for Functional Polymers and Nanomaterials

The ability of 2-aminopyridine (B139424) derivatives to act as chelating ligands is fundamental to their application as precursors for functional polymers and nanomaterials. mdpi.com These compounds can coordinate with metal centers to form coordination polymers or Metal-Organic Frameworks (MOFs). The specific substituents on the pyridine ring, such as the isopropyl and methyl groups in this compound, can influence the resulting material's topology, porosity, and electronic properties.

Research into related aminopyridine ligands has demonstrated their capacity to form complex polymeric structures. For instance, studies on 2-amino-3-methylpyridine have shown it can coordinate with silver(I) ions, where the pyridine nitrogen binds to one metal center and the amino group bridges to another, creating a continuous polymeric chain. mdpi.com This precedent suggests that this compound could be a valuable building block for designing novel supramolecular assemblies and nanomaterials with tailored architectures.

Table 1: Examples of Aminopyridine-Based Coordination Structures

LigandMetal IonResulting Structure TypeReference
2-Amino-3-methylpyridineAg(I)Polymeric Chain mdpi.com
2-AminopyridineGeneralChelating Ligand for Organometallics mdpi.com
2-Amino-4-methylbenzothiazoleCu(II)Mononuclear Complex mdpi.com

This table illustrates the versatility of the aminopyridine scaffold in coordination chemistry, forming the basis for its use in materials science.

Optoelectronic Properties and Applications in Material Systems

Substituted pyridines are a significant class of compounds in the field of optoelectronics, and aminopyridine derivatives are no exception. The electronic properties of the pyridine ring system can be finely tuned by the addition of electron-donating or electron-withdrawing groups. The amino group is a strong electron-donating group, which can enhance the fluorescence and other photophysical properties of the molecule.

Studies on various multi-substituted aminopyridines have shown that they can be highly fluorescent, with some derivatives exhibiting high quantum yields. mdpi.com For example, the synthesis of conjugated aminopyridines has led to materials with significant fluorescence, and their properties can be manipulated by altering the substituents on the pyridine ring. mdpi.com Furthermore, certain highly substituted pyridines have been found to exhibit aggregation-induced emission (AIE), a desirable property for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.gov The fluorescence of dihydropyridine (B1217469) compounds, which are structurally related, is also being explored for photoelectronic materials. fau.eu

Although the specific optoelectronic properties of this compound have not been extensively detailed, the established characteristics of the aminopyridine family suggest its potential as a scaffold for developing new photoactive materials.

Table 2: Photophysical Properties of Substituted Pyridine Derivatives

Compound ClassObserved PropertyPotential ApplicationReference
Conjugated Multisubstituted AminopyridinesHigh Fluorescence Quantum YieldFluorescent Probes mdpi.com
Highly Substituted PyridinesAggregation-Induced Emission (AIE)Optoelectronic Devices, Sensors nih.gov
2,6-bis(2-anilinoethynyl)pyridine ScaffoldsTunable FluorescenceAnion Sensors rsc.org
DihydropyridinesAdjustable FluorescencePhotoelectronic Materials fau.eu

This table summarizes key research findings on the optoelectronic properties of pyridine-based compounds, highlighting the potential of the aminopyridine core in material systems.

Green Chemistry Initiatives and Sustainable Synthetic Routes Involving Aminopyridines

The synthesis of aminopyridines has traditionally involved methods that may use harsh conditions or generate significant waste. In line with the principles of green chemistry, there is a substantial research effort to develop more sustainable and efficient synthetic routes. indexcopernicus.com

A prominent green approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules like 2-aminopyridines in a single step from simple, readily available starting materials. mdpi.com These reactions are often performed under solvent-free or catalyst-free conditions, which dramatically reduces their environmental impact. mdpi.comnih.gov Such methods are not only more economical but also align with the goals of sustainable chemical manufacturing.

Other innovative and green approaches include:

Microwave-assisted synthesis , which can accelerate reaction times and improve yields for creating functionalized 2-aminopyridines. indexcopernicus.com

Organoautocatalysis , a process where a product of the reaction acts as the catalyst for its own formation. This strategy has been used to create cyclic amines, avoiding the need for expensive and often toxic heavy metal catalysts. fau.eu

Development of synthetic pathways that minimize the formation of hard-to-separate byproducts, thus increasing atom economy and simplifying purification processes. google.com

These green chemistry initiatives are crucial for the future production of aminopyridines, including this compound, ensuring that their synthesis is as efficient and environmentally benign as possible.

Table 3: Comparison of Synthetic Routes for Aminopyridines

MethodKey AdvantagesRelevance to Green ChemistryReference
Multicomponent Reaction (MCR)High efficiency, single step, simple starting materialsAtom economy, reduced waste, solvent-free/catalyst-free options mdpi.comnih.gov
Microwave-Assisted SynthesisRapid reaction times, improved yieldsEnergy efficiency indexcopernicus.com
OrganoautocatalysisAvoids external catalysts (especially toxic metals)Reduced toxicity, sustainability fau.eu
Optimized Traditional RoutesAvoidance of difficult-to-separate byproductsWaste reduction, easier purification google.com

This table compares modern sustainable synthesis methods for aminopyridines with the goals of green chemistry.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity for Substituted Aminopyridines

The synthesis of polysubstituted pyridines, such as 6-Isopropyl-4-methylpyridin-2-amine, remains a central challenge in organic chemistry. nih.gov Future research will undoubtedly focus on developing more efficient and selective synthetic methodologies to overcome the limitations of existing routes, which can suffer from harsh reaction conditions, low yields, and the use of toxic reagents. rsc.org

A significant area of development is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 2-aminopyridine (B139424) derivatives in a single step from simple precursors. nih.gov These one-pot syntheses are not only efficient but also align with the principles of green chemistry by reducing solvent waste and energy consumption. nih.govrsc.org Research will likely aim to expand the scope of MCRs to accommodate a wider variety of starting materials, enabling the synthesis of a more diverse library of substituted aminopyridines. nih.gov

Another promising frontier is the late-stage functionalization of the pyridine (B92270) core using C-H activation strategies. researchgate.netacs.org These methods allow for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. rsc.org Future work will likely focus on improving the regioselectivity of these reactions to precisely target specific positions on the pyridine ring, a long-standing challenge in the field. researchgate.net Photocatalysis is emerging as a powerful tool to enable previously difficult transformations, such as C3-selective amination of pyridines. researchgate.net

Furthermore, the development of novel catalytic systems, including nano-catalysts and biocatalysts, is set to revolutionize aminopyridine synthesis. rsc.orgrsc.org Biocatalytic methods, using enzymes like transaminases, offer the potential for highly enantioselective syntheses under mild conditions, a crucial aspect for the pharmaceutical industry. rsc.org The table below compares potential future synthetic strategies.

Table 1: Comparison of Emerging Synthetic Strategies for Substituted Aminopyridines
Synthetic StrategyKey AdvantagesPrimary Research GoalPotential Impact on this compound Synthesis
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced waste. nih.govBroaden substrate scope and reaction diversity. nih.govMore direct and environmentally friendly synthesis from simple building blocks.
C-H FunctionalizationAvoids pre-functionalization, allows late-stage modification. acs.orgAchieve higher regioselectivity for specific C-H bonds. researchgate.netFacilitate the introduction of new functional groups onto the pyridine ring.
PhotocatalysisAccess to unique reactivity under mild conditions. nih.govDiscover new transformations and improve reaction efficiency. researchgate.netEnable novel cyclization or functionalization pathways.
Biocatalysis (Enzyme Cascades)High enantioselectivity, green reaction conditions. rsc.orgDevelop robust enzymes for a wider range of substrates. rsc.orgProduce specific stereoisomers if chiral centers are introduced.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways for this compound

Beyond its synthesis, the inherent reactivity of this compound itself is a field ripe for exploration. The aminopyridine scaffold is a versatile platform for further chemical transformations. nih.gov Future research will delve into uncovering new reactions that can selectively modify the different components of the molecule: the amino group, the pyridine ring, and the alkyl substituents.

The amino group at the C2 position is a key handle for derivatization. Research into novel C-N bond-forming reactions will continue to be a central theme. rsc.org This includes the development of new coupling partners and catalytic systems to attach a wide array of functional groups, potentially leading to derivatives with novel biological or material properties. The use of N-aminopyridinium salts as bifunctional reagents that combine nucleophilicity with latent electrophilic or radical reactivity is an emerging area with broad synthetic potential. rsc.orgnih.gov

The pyridine ring itself offers multiple sites for functionalization. While C-H activation at various positions is a major research thrust, other transformation pathways will also be explored. This could involve dearomatization-rearomatization strategies or cycloaddition reactions to build more complex fused heterocyclic systems. mdpi.com For instance, the diazotization of aminopyridines can lead to intramolecular cyclizations, forming tricyclic structures. mdpi.com

The isopropyl and methyl groups, while often considered spectator substituents, could also be targeted for functionalization through advanced catalytic methods, further expanding the chemical space accessible from this starting material.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool in modern chemical research. nih.gov For molecules like this compound, advanced computational modeling will play a crucial role in predicting its properties and guiding experimental work. nih.gov

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. nih.govresearchgate.net These calculations can help researchers understand the molecule's reactivity, predicting which sites are most susceptible to electrophilic or nucleophilic attack. nih.gov For example, calculating frontier molecular orbital energies (HOMO/LUMO) can provide insights into the nucleophilicity and electrophilicity of different parts of the molecule. nih.gov

Furthermore, computational models can predict the potential efficacy of aminopyridine derivatives for specific applications. nih.gov In drug discovery, for instance, molecular docking simulations can predict how well a molecule will bind to a biological target. nih.gov Physics-based approaches like Free Energy Perturbation (FEP) can offer highly accurate predictions of binding affinity and the effects of mutations on protein stability. youtube.com This predictive power can help prioritize which derivatives to synthesize, saving significant time and resources. mit.edu Researchers are using these models to design pyridine-containing compounds with improved properties, such as enhanced water solubility or the ability to cross the blood-brain barrier. nih.gov

Table 2: Applications of Computational Modeling in Aminopyridine Research
Computational MethodPredicted PropertyApplication in ResearchRelevance to this compound
Density Functional Theory (DFT)Molecular geometry, electronic structure, reactivity indices. nih.govGuiding synthesis by predicting reactive sites. nih.govUnderstanding the fundamental reactivity of the molecule.
Molecular DockingBinding mode and affinity to biological targets. nih.govVirtual screening for drug discovery. nih.govIdentifying potential protein targets for its derivatives.
Free Energy Perturbation (FEP)Relative binding affinity, protein stability changes. youtube.comOptimizing lead compounds in drug development. youtube.comPredicting the effect of modifications on biological activity.
Quantitative Structure-Activity Relationship (QSAR)Correlation between chemical structure and biological activity. nih.govDesigning new analogs with enhanced activity. nih.govDeveloping models to predict the activity of new derivatives.

Integration with Emerging Technologies in Chemical Synthesis (e.g., AI-driven synthesis planning for pyridine derivatives)

Computer-Aided Synthesis Planning (CASP) software, powered by machine learning algorithms, can analyze vast databases of chemical reactions to propose retrosynthetic pathways. bohrium.com These programs can suggest multiple routes to a target molecule like this compound, helping chemists to identify the most efficient and practical approach. moleculemaker.org The integration of AI aims to improve the accuracy and efficiency of these predictions, moving beyond simple reaction look-ups to a more nuanced understanding of chemical reactivity. iscientific.org

AI will not only assist in planning but also in optimizing reactions. Machine learning models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and selectivity, reducing the need for extensive trial-and-error experimentation. preprints.org Platforms like IBM's RXN for Chemistry are already demonstrating the power of deep learning for retrosynthetic analysis. preprints.org

The future vision is a closed-loop system where AI proposes synthetic routes, robotic systems execute the experiments, and the resulting data is fed back into the AI to refine its models. This integration of AI, automation, and high-throughput experimentation will dramatically accelerate the pace of chemical research, enabling the rapid synthesis and evaluation of new aminopyridine derivatives for a wide range of applications. preprints.orgmoleculemaker.org

Q & A

Basic Research Question

  • Storage : Inert atmosphere (N2/Ar) at –20°C to prevent degradation .
  • PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact .
  • Waste disposal : Neutralize with dilute HCl before disposal .

How can conflicting NMR data be resolved during characterization?

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings .
  • Isotopic labeling : Introduce 15N/13C to track amine or methyl groups .
  • Computational validation : Compare experimental shifts with DFT-predicted values .

What pharmacological assays evaluate this compound’s bioactivity?

Advanced Research Question

  • Enzyme inhibition : Measure IC50 against targets (e.g., inducible nitric oxide synthase) using fluorometric assays .
  • Cell viability : MTT assays assess cytotoxicity in relevant cell lines .
  • Binding studies : Surface plasmon resonance (SPR) quantifies ligand-protein interactions .

How is this compound utilized in coordination chemistry?

Advanced Research Question

  • Ligand design : Its amine and pyridine groups chelate transition metals (e.g., Cu, Fe) for catalytic applications .
  • Complex characterization : XANES/EXAFS analyze metal-ligand bond distances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.